

physicochemical properties of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chlorobenzoate

Cat. No.: B147171

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Methyl 2-chlorobenzoate**

Introduction

Methyl 2-chlorobenzoate (CAS No. 610-96-8) is an organic carboxylic acid ester that serves as a significant intermediate in organic synthesis.^{[1][2]} With the molecular formula $C_8H_7ClO_2$, it is utilized in the synthesis of various compounds, including quinazolinone derivatives and 2-chlorobenzohydrazide.^{[3][4]} Its applications span diverse fields such as pharmaceuticals, coatings, cosmetics, and polymer materials.^[2] This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl 2-chlorobenzoate**, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Methyl 2-chlorobenzoate** are summarized below. These properties are crucial for its handling, storage, and application in research and development.

General and Physical Properties

This table summarizes the key identification and physical state information for **Methyl 2-chlorobenzoate**.

Property	Value	Source
CAS Number	610-96-8	[3] [5] [6]
Molecular Formula	C ₈ H ₇ ClO ₂	[1] [3] [6]
Molecular Weight	170.59 g/mol	[3] [6] [7]
Appearance	White to light yellow crystal powder; Clear colorless liquid	[1] [3] [4] [8]
Density	1.191 g/mL at 25 °C	[3] [5] [7] [8]
Boiling Point	86-88 °C at 2.5 mmHg; 233-235 °C (at atmospheric pressure)	[3] [4] [5] [8]
Melting Point	233-235 °C*	[1] [4] [8]
Flash Point	108 - 109 °C (closed cup)	[1] [3] [4] [8]
Refractive Index	n _{20/D} 1.536	[3] [7] [8]

*Note: The reported melting point of 233-235 °C is likely an error in the cited sources, as it is identical to the boiling point and inconsistent with the compound's description as a liquid or powder form at room temperature.

Solubility and Partitioning

Property	Value	Source
Water Solubility	567 mg/L at 25 °C	[8]
LogP (Octanol/Water)	2.38	[5] [9]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of **Methyl 2-chlorobenzoate**.

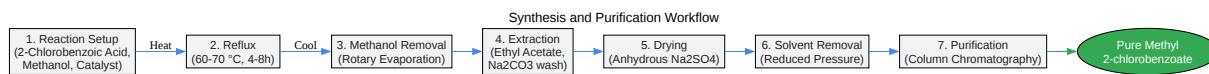
NMR Spectroscopy

Spectrum	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	Source
^1H NMR	CDCl_3 (400 MHz)	δ 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (td, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H)	[10]
^1H NMR	DMSO-d_6 (400 MHz)	δ 7.84-7.82 (dd, J_1 = 7.6 Hz, 1H), 7.34-7.26 (m, 1H), 3.94 (s, 3H) (Note: Integration in source appears incomplete)	[8]
^{13}C NMR	CDCl_3 (101 MHz)	δ 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4	[2][10]
^{13}C NMR	DMSO-d_6 (101 MHz)	δ 165.46, 133.05, 131.73, 130.91, 130.67, 130.04, 127.25, 52.39	[2]

Mass Spectrometry and Infrared Spectroscopy

Technique	Key Data Points	Source
Mass Spec. (EI)	Major m/z peaks: 139 (100%), 170 (28.1%), 75 (25.9%), 141 (20%), 50 (12.7%)	[6]
IR Spectroscopy	Data available from NIST/EPA Gas-Phase Infrared Database	[11]

Experimental Protocols


Detailed methodologies for the synthesis and analysis of **Methyl 2-chlorobenzoate** are critical for reproducible results.

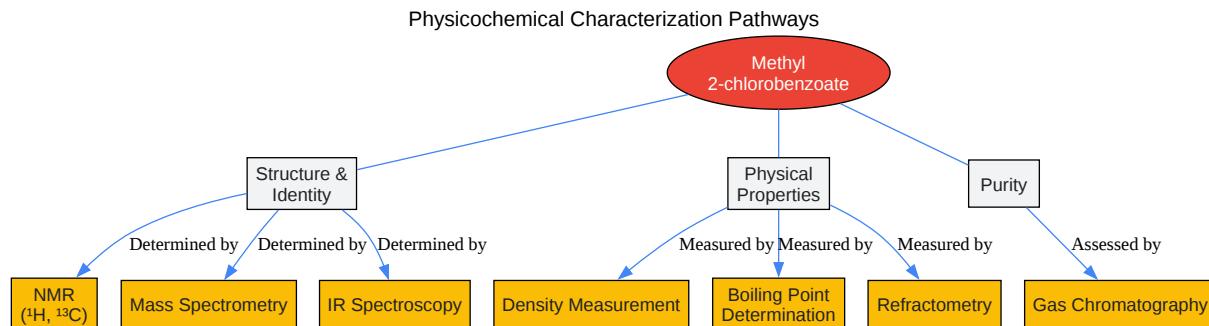
Synthesis of Methyl 2-chlorobenzoate

Several methods for the synthesis of **Methyl 2-chlorobenzoate** have been reported. Below is a common laboratory-scale procedure based on the esterification of the corresponding carboxylic acid.

Protocol: Fischer Esterification of 2-Chlorobenzoic Acid

- **Reaction Setup:** To a 50 mL three-necked flask, add 10 mmol of 2-chlorobenzoic acid, 80 mmol of methanol, and 2.0 mmol of a suitable catalyst (e.g., dibromohydantoin or a solid acid catalyst like Zr/Ti).[12][13]
- **Reaction Conditions:** Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture to 60-70 °C in an oil bath and stir vigorously under reflux for 4-8 hours.[12]
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol via rotary evaporation.[12]
- **Extraction:** Transfer the residue to a separatory funnel. Add 20 mL of ethyl acetate and wash the organic layer with a 5% sodium carbonate solution, followed by water.[12]
- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.[12]
- **Final Purification:** Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent to obtain pure **Methyl 2-chlorobenzoate**.[2]

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis and purification of **Methyl 2-chlorobenzoate**.

Analytical Characterization Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for determining the purity of **Methyl 2-chlorobenzoate** and confirming its identity.

- Sample Preparation: Prepare a dilute solution of the synthesized **Methyl 2-chlorobenzoate** in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A common setup involves using a DB-5 or similar nonpolar capillary column.[14]
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[12]
 - Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
 - Mass Range: Scan a mass range of m/z 40-400 to capture the molecular ion and key fragment ions.
- Data Analysis: Identify the peak corresponding to **Methyl 2-chlorobenzoate** by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum, looking for the characteristic molecular ion (m/z 170) and fragmentation pattern (e.g., m/z 139).[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Page loading... wap.guidechem.com
- 3. Methyl 2-chlorobenzoate = 98 610-96-8 sigmaaldrich.com
- 4. Methyl 2-chlorobenzoate | 610-96-8 chemicalbook.com
- 5. methyl 2-chlorobenzoate stenutz.eu
- 6. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem pubchem.ncbi.nlm.nih.gov
- 7. Methyl 2-chlorobenzoate = 98 610-96-8 sigmaaldrich.com
- 8. Methyl 2-chlorobenzoate, CAS No. 610-96-8 - iChemical ichemical.com
- 9. Methyl 2-chlorobenzoate | SIELC Technologies sielc.com

- 10. rsc.org [rsc.org]
- 11. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 12. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical properties of Methyl 2-chlorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147171#physicochemical-properties-of-methyl-2-chlorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com